REACTION_CXSMILES
|
C([O:4][C:5]1[CH:17]=[CH:16][C:8]([CH2:9][CH:10]([NH:12][C:13](=[O:15])[CH3:14])[CH3:11])=[CH:7][CH:6]=1)(=O)C.[OH-].[Na+].O.C(O)CCC>C(OCC)(=O)C>[OH:4][C:5]1[CH:17]=[CH:16][C:8]([CH2:9][CH:10]([NH:12][C:13](=[O:15])[CH3:14])[CH3:11])=[CH:7][CH:6]=1 |f:1.2|
|
Name
|
rac. N-(4-acetoxy-alpha-methylphenethyl)acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC=C(CC(C)NC(C)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
CUSTOM
|
Details
|
Overnight, the oil partially crystallized
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to 60°-70° C.
|
Type
|
ADDITION
|
Details
|
of 10% NaOH solution added in portions until a permanent pH of 9
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
the two phase mixture transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
Three more extractions with n-butanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts dried with anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
After removal of the drying agent
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The traces of n-butanol that remained were removed by the addition of 100 ml
|
Type
|
CUSTOM
|
Details
|
of water and reevaporation
|
Type
|
CUSTOM
|
Details
|
in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
whereupon the residue crystallized
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from 450 ml
|
Type
|
CUSTOM
|
Details
|
of crystalline material, m.p. 154.4°-158.5° was obtained
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(CC(C)NC(C)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |